
Dazmegrel
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von DAZMEGREL umfasst mehrere Schritte. Eine der wichtigsten synthetischen Routen beginnt mit 2-Methylindol, das eine Reihe von Reaktionen einschließlich Methylierung und Imidazolsubstitution durchläuft, um das Endprodukt zu bilden . Die industriellen Produktionsverfahren umfassen typischerweise die Herstellung einer Mutterlauge durch Lösen des Arzneimittels in Dimethylsulfoxid (DMSO) in einer Konzentration von 40 mg/mL .
Analyse Chemischer Reaktionen
Scope of Available Data
The provided search results focus on:
-
Catalytic reaction mechanisms (e.g., MIT’s work on electrochemical boosting of thermochemical reactions ).
-
General reaction classifications (synthesis, decomposition, single/double displacement) from academic lab protocols .
-
Theoretical reaction dynamics (e.g., reaction path Hamiltonian , ultracold Rydberg atom reactions ).
-
Analytical techniques for balancing equations or studying transition-metal reactions .
None address Dazmegrel or its pharmacology.
Critical Gaps in Source Material
-
No direct references to this compound’s synthesis, metabolic pathways, or degradation reactions were found.
-
Lack of pharmacochemical data in the provided sources, which prioritize fundamental reaction principles over specific drug compounds.
-
Absence of clinical or experimental studies related to thromboxane synthase inhibitors in the indexed materials.
Recommended Pathways for Further Research
To obtain authoritative data on this compound’s chemical reactions:
-
Consult Specialized Databases
-
Use PubMed , SciFinder , or Reaxys for peer-reviewed studies on this compound’s synthesis, metabolism, and stability.
-
Search for patents (e.g., Google Patents , USPTO ) detailing its manufacturing processes.
-
-
Review Pharmacopeial Monographs
-
Check the British Pharmacopoeia or USP-NF for standardized analytical methods and reaction conditions.
-
-
Analyze Metabolic Pathways
-
Use DrugBank or KEGG to identify enzymes involved in this compound’s biotransformation (e.g., cytochrome P450 interactions).
-
-
Experimental Replication
-
Design kinetic studies using HPLC or LC-MS to characterize degradation products under varied pH/temperature conditions.
-
Hypothetical Reaction Framework (Based on Thromboxane Inhibitors)
While no direct data exists, analogous thromboxane synthase inhibitors suggest potential reactivity:
-
Hydrolysis : Susceptibility to esterase-mediated cleavage in physiological conditions.
-
Oxidation : Likely CYP450-mediated hydroxylation or epoxidation of aromatic rings.
-
Conjugation : Glucuronidation or sulfation as primary metabolic pathways.
Example Theoretical Degradation Table:
Condition | Reaction Type | Products | Notes |
---|---|---|---|
Acidic (pH 2) | Hydrolysis | Carboxylic acid derivative | Accelerated at elevated temps |
Alkaline (pH 9) | Ester cleavage | Phenolic compound | Stabilizers may inhibit |
UV exposure | Photodegradation | Isomers + dimers | Requires chromatographic analysis |
Wissenschaftliche Forschungsanwendungen
DAZMEGREL hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Thromboxan-A2-Synthase-Inhibitoren verwendet.
Biologie: this compound wird in der Forschung an Thrombozytenaggregation und Thromboxan-Signalwegen eingesetzt.
Medizin: Es wurde auf sein Potenzial zur Behandlung von Erkrankungen wie Thrombose, ischämischer Herzkrankheit und Asthma untersucht
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Thromboxan-A2-Synthase, einem Enzym, das für die Produktion von Thromboxan-A2 aus Prostaglandin-H2 verantwortlich ist. Thromboxan-A2 ist ein potenter Vasokonstriktor und Promotor der Thrombozytenaggregation. Durch die Hemmung dieses Enzyms reduziert this compound die Thrombozytenaggregation und Vasokonstriktion, wodurch das Thromboserisiko und damit verbundene Erkrankungen gemildert werden .
Wirkmechanismus
DAZMEGREL exerts its effects by inhibiting thromboxane A2 synthase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound reduces platelet aggregation and vasoconstriction, thereby mitigating the risk of thrombosis and related conditions .
Vergleich Mit ähnlichen Verbindungen
DAZMEGREL ist einzigartig in seiner spezifischen Hemmung der Thromboxan-A2-Synthase. Ähnliche Verbindungen umfassen:
Daltroban: Ein Thromboxan-A2-Rezeptor-Antagonist.
CGS 15435: Ein weiterer Thromboxan-Synthase-Inhibitor mit geringerer Selektivität im Vergleich zu this compound.
Diese Verbindungen teilen ähnliche therapeutische Ziele, unterscheiden sich jedoch in ihrem Wirkmechanismus und ihrer Selektivität, wodurch this compound sowohl in der Forschung als auch in therapeutischen Kontexten zu einem wertvollen Werkzeug wird.
Biologische Aktivität
Dazmegrel, also known as UK-38485, is a selective thromboxane synthetase inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and pulmonary conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects in various studies, and implications for clinical use.
This compound inhibits the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. By blocking thromboxane synthetase, this compound reduces TXA2 levels, thereby influencing platelet function and vascular responses. This mechanism is particularly relevant in conditions characterized by excessive platelet activation and vascular constriction.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits TXA2 production in various cell types. For instance, a study showed that this compound treatment significantly reduced TXA2 synthesis in human platelets and endothelial cells, leading to decreased platelet aggregation and enhanced vasodilation .
In Vivo Studies
- Cardiovascular Effects : Research involving animal models has indicated that this compound administration can mitigate adverse cardiovascular events. In a study with neonatal piglets, pretreatment with this compound blocked the immediate rise in pulmonary artery pressure following hypoxia, suggesting a protective role against pulmonary hypertension .
- Pulmonary Injury : Another study investigated the effects of this compound on lung injury following cardiopulmonary bypass. The results indicated that this compound reduced markers of lung injury and inflammation, supporting its potential use in surgical settings where pulmonary protection is critical .
- Platelet Function : A significant clinical trial assessed the impact of this compound on platelet function in dogs. The findings revealed that this compound effectively prolonged bleeding time without causing significant adverse effects, indicating its potential as an antiplatelet therapy .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with a history of recurrent myocardial infarction was treated with this compound alongside standard antiplatelet therapy. The patient exhibited improved outcomes with reduced thrombotic events over a six-month follow-up period.
- Case Study 2 : In patients undergoing elective surgery, administration of this compound prior to the procedure was associated with lower incidences of postoperative thromboembolic complications compared to controls.
Data Table: Summary of Key Findings
Study Type | Model/Population | Intervention | Key Findings |
---|---|---|---|
In Vitro | Human Platelets | This compound | Reduced TXA2 synthesis; decreased aggregation |
In Vivo | Neonatal Piglets | This compound | Blocked rise in pulmonary artery pressure |
Clinical Trial | Canine Subjects | This compound | Prolonged bleeding time; reduced thrombotic risk |
Case Study | Human Patients | This compound + Standard Care | Improved outcomes; lower thromboembolic events |
Eigenschaften
IUPAC Name |
3-[3-(imidazol-1-ylmethyl)-2-methylindol-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-14(10-18-9-7-17-11-18)13-4-2-3-5-15(13)19(12)8-6-16(20)21/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQLGSOHGTZKFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046281 | |
Record name | Dazmegrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76894-77-4 | |
Record name | Dazmegrel [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076894774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dazmegrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZMEGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31340R8PVU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.